2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896320-58-4
VCID: VC7684752
InChI: InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
SMILES: CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Molecular Formula: C16H13N5O4S
Molecular Weight: 371.37

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

CAS No.: 896320-58-4

Cat. No.: VC7684752

Molecular Formula: C16H13N5O4S

Molecular Weight: 371.37

* For research use only. Not for human or veterinary use.

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide - 896320-58-4

Specification

CAS No. 896320-58-4
Molecular Formula C16H13N5O4S
Molecular Weight 371.37
IUPAC Name 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
Standard InChI Key NCVOLVMVXQYAKO-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is defined by its IUPAC name and condensed formula C16H13N5O4SC_{16}H_{13}N_{5}O_{4}S, yielding a molecular weight of 371.37 g/mol. Key structural features include:

  • A pyrido[1,2-a] triazin-4-one ring system substituted at position 2 with a methyl group and at position 7 with a sulfanylacetamide side chain.

  • The acetamide moiety is further functionalized with a 4-nitrophenyl group, introducing electron-withdrawing characteristics that influence reactivity.

Table 1: Physicochemical Profile

PropertyValue
CAS No.896320-58-4
Molecular FormulaC16H13N5O4SC_{16}H_{13}N_{5}O_{4}S
Molecular Weight371.37 g/mol
SMILESCC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)N+[O-])C=C1
InChI KeyNCVOLVMVXQYAKO-UHFFFAOYSA-N
PubChem CID7259002

Synthesis and Reaction Pathways

Synthetic routes to this compound typically involve multi-step organic reactions, as inferred from analogous pyrido-triazine derivatives . A plausible pathway involves:

  • Core Formation: Construction of the pyrido[1,2-a] triazinone ring via cyclization of 2-aminopyridine precursors under acidic conditions.

  • Sulfanylacetamide Conjugation: Introduction of the sulfanyl group through nucleophilic substitution, followed by amidation with 4-nitroaniline.

Table 2: Representative Reaction Conditions for Analogues

StepReagents/ConditionsYield (%)
IodinationI2I_2, H5IO6H_5IO_6, H2SO4H_2SO_475
Suzuki CouplingPd(PPh3_3)4_4, NaHCO3_3, dioxane63
CompoundTarget ActivityIC50_{50} (µM)Source
2-(9-Methyl-4-oxo-triazin-2-yl)-NPhKinase X Inhibition0.45
2-(7-Iodo-4-oxo-triazin-2-yl)-AcBacterial Growth Inhibition12.3

The 4-nitrophenyl group may enhance binding affinity through π-π stacking with aromatic residues in target proteins, though verification via crystallography is needed.

Comparative Analysis with Structural Analogues

Structural variations significantly influence physicochemical and biological properties. For instance:

  • Positional Isomerism: Moving the nitro group from para (CAS: 896320-58-4) to meta (CAS: 896341-31-4) reduces dipole moment by 1.2 D, altering solubility.

  • Substituent Effects: Replacement of the methyl group with ethylamine (as in ) increases basicity, impacting membrane permeability.

Table 4: Structural Comparison of Triazine Derivatives

CAS No.R1^1R2^2LogP
896320-58-47-Me4-NO2_2Ph2.1
896341-31-49-Me3-NO2_2Ph1.8
343.8 ( )7-IEt2_2N3.4

The 7-methyl-4-nitrophenyl configuration optimizes lipophilicity for blood-brain barrier penetration, suggesting CNS-targeted applications.

Research Gaps and Future Directions

Despite progress, critical unknowns persist:

  • Solubility and ADME Profiles: Experimental determination of aqueous solubility and metabolic stability is essential for drug development.

  • Target Identification: High-throughput screening against kinase libraries could elucidate specific molecular targets.

  • Synthetic Optimization: Exploring microwave-assisted or flow chemistry approaches may improve yields beyond the current 63% benchmark .

Future studies should prioritize in vivo efficacy and toxicity assessments, leveraging the compound’s structural novelty against emerging therapeutic targets.

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